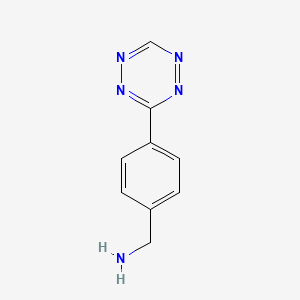

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine

Übersicht

Beschreibung

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is a useful research compound. Its molecular formula is C9H9N5 and its molecular weight is 187.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine are strained alkenes . Strained alkenes are a class of compounds that have a high degree of angle strain and ring strain, making them highly reactive.

Mode of Action

This compound interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . In this reaction, this compound acts as a diene, reacting with the dienophile (strained alkene) to form a stable covalent linkage .

Biochemical Pathways

The Diels-Alder cycloaddition reaction is a cornerstone of bioorthogonal chemistry, a field that involves reactions that can occur inside living organisms without interfering with native biochemical processes . The products of these reactions can be used for various applications, including biological imaging and cell detection .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability

Result of Action

The result of the action of this compound is the formation of a stable covalent linkage with strained alkenes . This reaction is highly specific and efficient, making it useful in bioorthogonal labeling and cell detection applications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the rate of the Diels-Alder reaction can be affected by temperature, solvent, and the presence of catalysts. Moreover, the stability of this compound may be influenced by storage conditions. It is recommended to store the compound at -20°C to maintain its reactivity and stability.

Biochemische Analyse

Biochemical Properties

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine plays a crucial role in biochemical reactions due to its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions . This compound interacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, forming stable covalent linkages . These interactions are essential for bioorthogonal reactions, which are used in various biological imaging and bioconjugation applications . The compound’s amine functional group also allows it to form bonds with other biomolecules, enhancing its versatility in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by participating in bioorthogonal labeling, which allows for the precise tracking and imaging of cellular components . It impacts cell signaling pathways by enabling the visualization of specific proteins and other biomolecules within the cell . Additionally, this compound can affect gene expression and cellular metabolism by facilitating the study of dynamic biological processes in real-time .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to undergo [4+2] Diels-Alder cycloaddition reactions . This mechanism involves the formation of stable covalent bonds with strained alkenes, which are often used as probes in biological systems . The compound’s amine functional group allows it to interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression . These interactions are critical for its role in bioorthogonal reactions and biological imaging.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C . Its activity may decrease over time if not stored properly, potentially affecting its efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effective in bioorthogonal labeling and imaging applications without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as acute toxicity and irritation . These threshold effects are crucial for determining the appropriate dosage for various applications and ensuring the compound’s safety in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its bioorthogonal reactions . The compound’s amine functional group allows it to participate in metabolic processes, potentially affecting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing the compound’s use in biochemical research and ensuring its effectiveness in various applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound’s ability to form stable covalent bonds with biomolecules also plays a role in its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization of this compound is crucial for optimizing its use in bioorthogonal reactions and ensuring its effectiveness in biological imaging and bioconjugation applications .

Biologische Aktivität

The compound (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine , commonly referred to as tetrazine-amine, is a synthetic organic molecule notable for its structural characteristics and biological potential. This article delves into its biological activity, mechanism of action, biochemical properties, and applications in medicinal chemistry and bioorthogonal reactions.

Structural Overview

Tetrazine-amine features a tetrazine ring fused to a phenyl group with an amine functional group. This unique structure enhances its reactivity and solubility, making it a candidate for various biological applications.

The primary mode of action of tetrazine-amine involves its ability to undergo inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes. This reaction enables the formation of stable covalent linkages with biomolecules, allowing for precise labeling and tracking within living organisms. The following table summarizes the key aspects of its mechanism:

| Mechanism Aspect | Details |

|---|---|

| Target | Strained alkenes |

| Reaction Type | [4+2] Diels-Alder cycloaddition |

| Biochemical Pathway | Bioorthogonal chemistry |

| Result | Formation of stable covalent bonds |

Tetrazine-amine's biochemical properties are crucial for its role in cellular interactions. It participates in bioorthogonal labeling, which facilitates the tracking and imaging of cellular components without disrupting native biological processes. Its solubility in solvents like DMSO and methanol enhances its utility in laboratory settings.

Cellular Effects

Research indicates that tetrazine-amine influences various cellular processes by enabling specific conjugation with biomolecules that express TCO (trans-cyclooctene) tags. This property is particularly beneficial for applications in drug delivery and molecular imaging.

Research Findings

Several studies have investigated the biological activity of tetrazine-amine and its derivatives. Notable findings include:

- Bioorthogonal Labeling : The compound has been successfully used to label biomolecules in live cells, allowing researchers to visualize cellular dynamics in real-time.

- Therapeutic Potential : Preliminary studies suggest that tetrazine-containing compounds exhibit significant biological activities, potentially impacting cancer treatment strategies through targeted drug delivery systems .

- Stability and Reactivity : The compound demonstrates stability under standard laboratory conditions but is sensitive to environmental factors such as temperature and solvent type. This stability is critical for its application in long-term studies.

Case Study 1: Tetrazine-Tagged Microbubbles

In a recent study, tetrazine-amine was utilized as a building block for synthesizing tetrazine-tagged microbubbles (MBTz). These microbubbles were designed to selectively react with TCO-modified antibodies targeting specific biomarkers, showcasing the compound's utility in diagnostic imaging.

Case Study 2: Cancer Cell Imaging

A study demonstrated the effectiveness of tetrazine-amine in labeling cancer cells expressing TCO tags. The results indicated enhanced visualization of cellular processes and improved understanding of tumor dynamics, highlighting its potential role in cancer research and therapy.

Wissenschaftliche Forschungsanwendungen

Bioorthogonal Chemistry

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Tetrazine derivatives, including (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine, are particularly valuable in this area due to their ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes such as trans-cyclooctene and norbornene.

Key Features:

- Reactivity : The compound can react with various strained alkenes to form stable covalent linkages. This property is leveraged in bioconjugation applications for labeling biomolecules or cells.

- Selectivity : The reactions are highly selective and can be performed in complex biological environments, making them ideal for live-cell imaging and tracking.

Imaging Applications

Tetrazine-amine's ability to participate in bioorthogonal reactions has made it a powerful tool in biological imaging . It is used for labeling proteins and other biomolecules in live cells, enabling researchers to visualize cellular processes in real-time.

Case Studies:

- Live Cell Imaging : Research has demonstrated the use of tetrazine-based cycloadditions for pretargeted live cell imaging. For example, Devaraj et al. (2009) showcased fast and sensitive pretargeted labeling of cancer cells using tetrazine/trans-cyclooctene chemistry, allowing for precise imaging of tumor markers .

- Fluorescent Labeling : The compound has been utilized to label fluorescent probes for enhanced imaging contrast. This application is critical for studying cellular dynamics and interactions at the molecular level.

Drug Development

The unique properties of this compound have implications in drug development as well. Its ability to serve as a linker in drug conjugates allows for the targeted delivery of therapeutic agents.

Applications:

- Targeted Therapy : By attaching drugs to tetrazine linkers, researchers can create targeted therapies that minimize side effects while maximizing therapeutic efficacy.

- Prodrug Strategies : Tetrazine derivatives can be employed in prodrug strategies where the active drug is released only upon reaction with specific biological targets.

Chemical Synthesis

In addition to its biological applications, this compound is valuable in synthetic organic chemistry. It serves as a versatile building block for synthesizing more complex molecules.

Synthesis Techniques:

- Click Chemistry : The compound is often used in click chemistry approaches due to its efficient reactivity and ease of incorporation into larger molecular frameworks.

- Material Science : Its properties have been explored for developing new materials with specific functionalities through covalent bonding strategies.

Summary Table of Applications

Eigenschaften

IUPAC Name |

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCOJRPYFRRONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NN=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine in the development of the tetrazine-tagged microbubble (MBTz)?

A1: this compound serves as a crucial building block in the multi-step synthesis of the biotinylated tetrazine derivative. This derivative (compound 5 in the paper) is then conjugated to commercially available streptavidin-coated microbubbles to create the tetrazine-tagged microbubble (MBTz). The tetrazine moiety introduced by this compound enables the MBTz to selectively react and bind with TCO-modified antibodies targeting specific biomarkers.

Q2: Could you elaborate on the concept of bioorthogonality and why it is important in this specific application?

A2: Bioorthogonality refers to the use of chemical reactions that can occur efficiently and selectively within living systems without interfering with naturally occurring biological processes. [] In this study, the inverse-electron-demand Diels-Alder reaction between the tetrazine on the MBTz and the TCO on the targeting antibody is bioorthogonal. This is crucial because it ensures:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.